
1-Ethoxy-2-iodocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-iodocyclopentane is an organic compound with the molecular formula C7H13IO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a cyclopentane ring.
Preparation Methods
1-Ethoxy-2-iodocyclopentane can be synthesized through various synthetic routes. One common method involves the iodination of 1-ethoxycyclopentane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethoxy-2-iodocyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopentane derivatives.
Reduction Reactions: The compound can be reduced to 1-ethoxycyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield cyclopentanone derivatives, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Scientific Research Applications
1-Ethoxy-2-iodocyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-iodocyclopentane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reacting species.
Comparison with Similar Compounds
1-Ethoxy-2-iodocyclopentane can be compared with other similar compounds, such as:
1-Ethoxy-2-bromocyclopentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1-Ethoxy-2-chlorocyclopentane: Contains a chlorine atom, which is less reactive than iodine, affecting the compound’s chemical behavior.
1-Methoxy-2-iodocyclopentane: Has a methoxy group (-OCH3) instead of an ethoxy group, influencing its physical and chemical properties.
Properties
Molecular Formula |
C7H13IO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-ethoxy-2-iodocyclopentane |
InChI |
InChI=1S/C7H13IO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
BGUFKZDYVKFYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


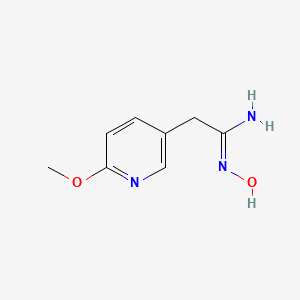
![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
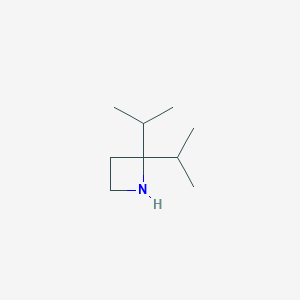
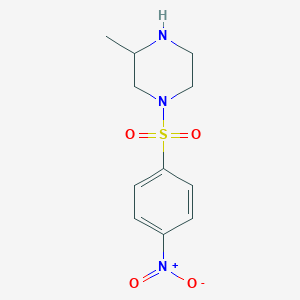
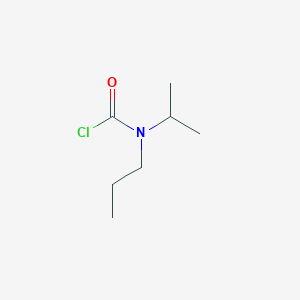
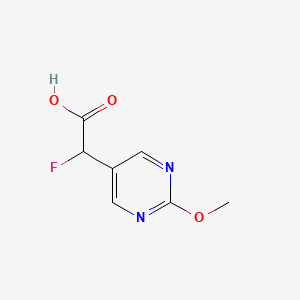
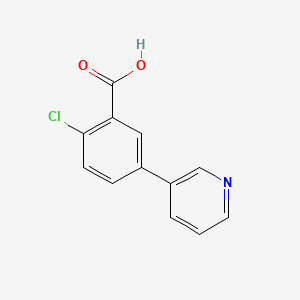
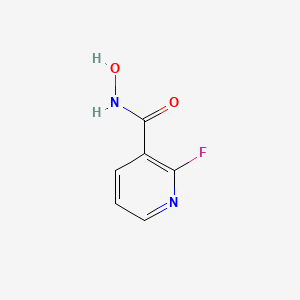
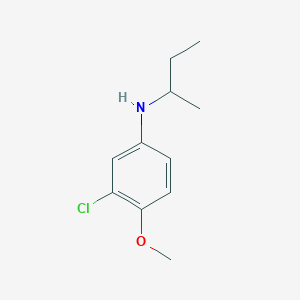

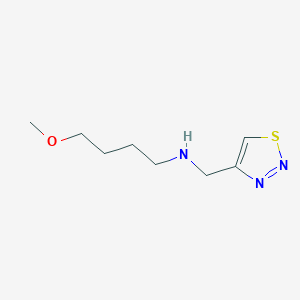
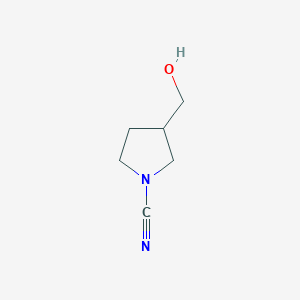
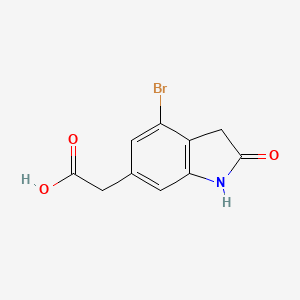
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13312185.png)
